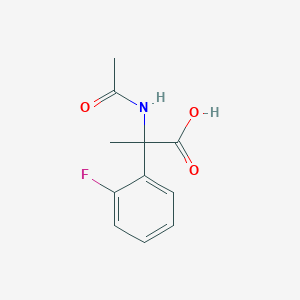
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone
Overview
Description
1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone, also known as Xanthone-4, is a naturally occurring xanthone compound found in the leaves of various species of plants. It is a polyphenolic compound with strong antioxidant activity and has been studied extensively for its potential therapeutic applications. Xanthone-4 has been shown to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties, as well as being an effective scavenger of free radicals. Additionally, it has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, such as diabetes, obesity, and Alzheimer’s disease.
Scientific Research Applications
Xanthone Derivatives and Antioxidant Activity
Research on xanthone derivatives, including 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone, has revealed their significant antioxidant properties. Studies on various plant species such as Anaxagorea luzonensis and Garcinia mangostana have isolated new xanthones with notable antioxidant activity, highlighting their potential in combating oxidative stress-related diseases (Gonda et al., 2000); (Shen et al., 2006).
Cytotoxic Properties in Cancer Research
Xanthones, including the specific compound , have been studied for their cytotoxic effects against various cancer cell lines. For instance, research on Garcinia mangostana has led to the isolation of xanthones with significant cytotoxic activities, implying their potential use in cancer therapy (Xu et al., 2014).
Neuroprotective Effects
Studies have shown that certain xanthones can enhance nerve growth factor-mediated neurite outgrowth, suggesting their potential in neuroprotective therapies. Research on Garcinia xanthochymus, for example, isolated prenylated xanthones that demonstrated significant activity in promoting neurite outgrowth (Chanmahasathien et al., 2003).
Potential Anti-inflammatory Properties
Xanthones have also been investigated for their anti-inflammatory properties. Research on various species has isolated xanthones that exhibit inhibitory effects on platelet-activating factor receptor binding, indicating potential anti-inflammatory applications (Jantan et al., 2001).
Mechanism of Action
Target of Action
The primary target of 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in mammalian tissues and organs that regulates cyclic nucleotide levels by catalyzing the hydrolysis and inactivation of the secondary messengers, cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) .
Mode of Action
This compound exhibits inhibitory activity against PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels can induce vascular smooth muscle relaxation .
Biochemical Pathways
The inhibition of PDE5 and the subsequent increase in cGMP levels affect various biochemical pathways. For instance, increased cGMP levels can lead to the activation of protein kinase G, which in turn phosphorylates multiple targets, leading to smooth muscle relaxation . This is particularly relevant in the context of erectile dysfunction, where relaxation of smooth muscle in the corpus cavernosum leads to penile erection .
Result of Action
The primary result of the action of this compound is the reduction of inflammation . It achieves this by modulating M1/M2 macrophage polarization, reducing the production of M1 inflammatory mediators such as nitric oxide, prostaglandin E2, and proinflammatory cytokines . It also enhances the expression of M2 anti-inflammatory signaling proteins .
Properties
IUPAC Name |
1,3,5-trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-18(2,23)7-6-9-12(20)8-13(21)14-15(22)10-4-3-5-11(19)16(10)24-17(9)14/h3-5,8,19-21,23H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFVSOVOONXBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


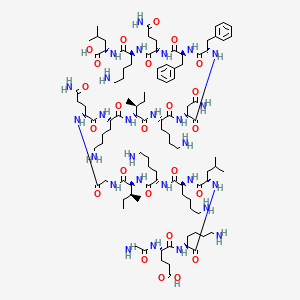

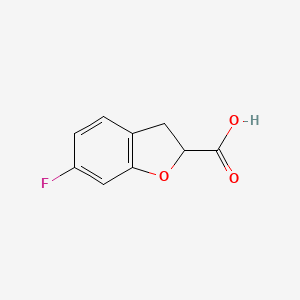
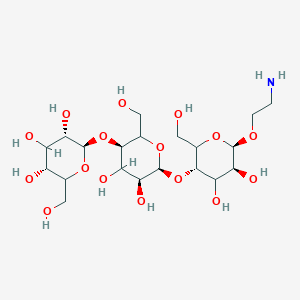
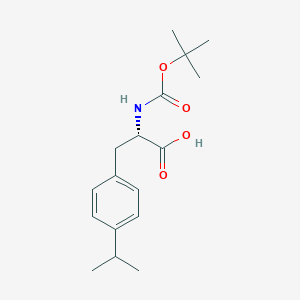

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)
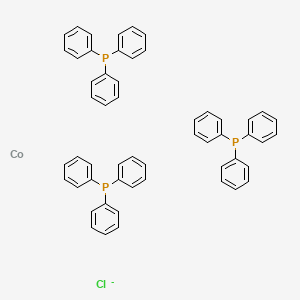

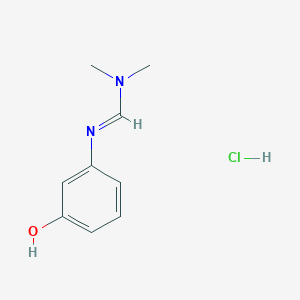
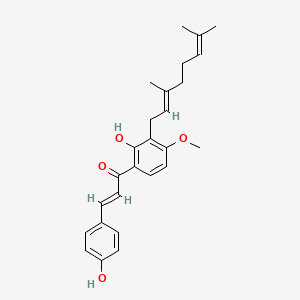
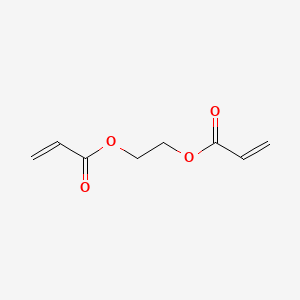
![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)
